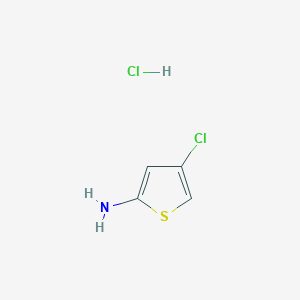

4-Chlorothiophen-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chlorothiophen-2-amine hydrochloride is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds

Mechanism of Action

Target of Action

The primary targets of 4-Chlorothiophen-2-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . This compound also exhibits activity against COX-1 and 5-LOX, although to a lesser extent .

Biochemical Pathways

The inhibition of COX-1, COX-2, and 5-LOX enzymes by this compound affects the biochemical pathways involved in inflammation. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .

Result of Action

The inhibition of COX-2 by this compound results in a reduction of inflammation. In vivo studies have shown that this compound has significant analgesic and anti-inflammatory effects . Furthermore, it has been found to be significantly potent in the anti-nociceptive assay .

Biochemical Analysis

Biochemical Properties

4-Chlorothiophen-2-amine hydrochloride has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit COX-2, an enzyme involved in inflammation . This interaction is believed to be responsible for the compound’s potential anti-inflammatory effects .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit COX-2, which can influence cell signaling pathways related to inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit COX-2, which can lead to changes in gene expression related to inflammation .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages . For instance, it has been found to be significant at concentrations of 5, 10, and 20 mg/kg body weight .

Preparation Methods

The synthesis of 4-Chlorothiophen-2-amine hydrochloride typically involves a multi-step chemical process. One common method starts with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one in the presence of diethyl ether at room temperature. The brominated product is then treated with thiourea to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Chlorothiophen-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

4-Chlorothiophen-2-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

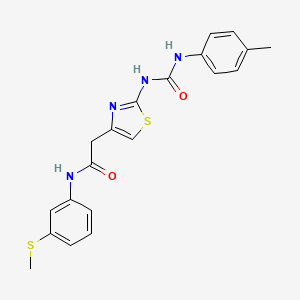

4-Chlorothiophen-2-amine hydrochloride can be compared with other similar compounds, such as:

4-Chlorothiophen-2-yl)thiazol-2-amine: This compound also exhibits anti-inflammatory and analgesic properties but may differ in its potency and selectivity.

Celecoxib: A well-known COX-2 inhibitor used as an anti-inflammatory drug.

Rofecoxib and Etoricoxib: Other COX-2 inhibitors with varying degrees of efficacy and safety profiles.

Properties

IUPAC Name |

4-chlorothiophen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMYSWHVHXHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2828647.png)

![methyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2828648.png)

![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2828650.png)

![N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2828662.png)

![N-[(4-methylphenyl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2828663.png)

![3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828665.png)